L-Mannono-1,4-lactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

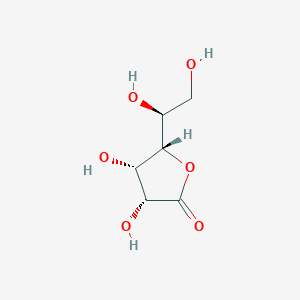

(3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZYCXMUPBBULW-KLVWXMOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]1[C@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling L-Mannono-1,4-lactone

An In-depth Technical Guide to the Chemical Properties of L-Mannono-1,4-lactone

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a carbohydrate derivative of L-mannose, belonging to the class of aldonolactones. Structurally, it is the intramolecular ester of L-mannonic acid, forming a stable five-membered ring known as a γ-lactone.[1] These compounds are of significant interest in medicinal chemistry and biochemistry, primarily due to their ability to act as mimics of the transition states of glycoside hydrolysis. This property makes them potent and specific inhibitors of glycosidase enzymes, which are pivotal in numerous biological processes.[2][3] Understanding the nuanced chemical properties of this compound is therefore critical for its application in enzyme mechanism studies, as a synthetic building block for complex carbohydrates, and in the development of novel therapeutic agents. This guide provides a comprehensive exploration of its chemical structure, properties, synthesis, reactivity, and biological significance.

Core Physicochemical Properties

The fundamental characteristics of this compound define its behavior in experimental settings. These properties are essential for its handling, characterization, and application in both chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₆ | [4] |

| Molecular Weight | 178.14 g/mol | [4] |

| CAS Number | 22430-23-5 | [4][5] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 153-155 °C | [5] |

| Optical Rotation [α] | -50.8° (c=1, water) | [5] |

| Boiling Point | 467.9 °C (Predicted) | |

| Storage Temperature | 10°C - 25°C | |

| Synonyms | L-Mannonic acid-gamma-lactone, L-Mannonic acid γ-lactone | [5][7] |

Chemical Structure and Stereochemistry

This compound is the γ-lactone of L-mannonic acid. The "1,4" designation indicates that the carbonyl group at the C1 position of the parent acid has formed an ester linkage with the hydroxyl group at the C4 position, creating a furanose-like ring structure.

-

IUPAC Name: (3R,4S,5R)-5-((R)-1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-one

-

InChI Key: SXZYCXMUPBBULW-SQOUGZDYSA-N[4]

-

SMILES: C(O1)O)O">C@@HO)O

The stereochemistry is derived from L-mannose, and the integrity of these stereocenters is crucial for its specific biological activity, particularly in its interaction with enzyme active sites.

Synthesis and Purification

The most common laboratory synthesis of aldonolactones involves the oxidation of the corresponding aldose sugar. For this compound, the starting material is L-mannose.

Rationale for Synthetic Approach

The oxidation of an aldose (which contains an aldehyde) to an aldonic acid (a carboxylic acid) is a classic transformation in carbohydrate chemistry. Using a mild oxidizing agent like bromine water is advantageous because it selectively oxidizes the aldehyde group without affecting the multiple hydroxyl groups present in the sugar.[1] Following oxidation, the resulting L-mannonic acid is unstable and spontaneously cyclizes to form the more stable lactone. The five-membered γ-lactone is often the thermodynamically preferred product over the six-membered δ-lactone due to ring stability.[1] Purification is typically achieved by crystallization, leveraging the compound's solid, crystalline nature.

Experimental Protocol: Oxidation of L-Mannose

This protocol outlines a generalized procedure for the synthesis of this compound.

-

Dissolution: Dissolve L-mannose in deionized water to create a saturated solution at room temperature.

-

Oxidation: Slowly add bromine water (a solution of Br₂ in water) to the L-mannose solution dropwise with constant stirring. The reaction is mildly exothermic and should be maintained at or below 40°C. The disappearance of the bromine color indicates its consumption. Continue addition until a faint, persistent bromine color remains.

-

Quenching: Stir the reaction mixture until the bromine color completely disappears, indicating the reaction is complete. This may take several hours.

-

Removal of HBr: The reaction produces hydrobromic acid (HBr) as a byproduct. This can be removed by the addition of a silver carbonate (Ag₂CO₃) slurry until the solution is neutral. Silver bromide (AgBr) will precipitate.

-

Filtration: Filter the mixture to remove the insoluble silver bromide precipitate.

-

Concentration: Concentrate the filtrate under reduced pressure (using a rotary evaporator) at a temperature not exceeding 50°C to avoid degradation. This will yield a syrup.

-

Crystallization: Induce crystallization of the this compound from the syrup by adding a suitable solvent like ethanol or isopropanol and cooling.

-

Isolation and Drying: Collect the white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Stability

Lactone-Acid Equilibrium

In aqueous solutions, this compound exists in a dynamic equilibrium with its open-chain hydroxy acid form, L-mannonic acid.[8] The position of this equilibrium is highly dependent on pH.

-

Acidic to Neutral pH (pH < 7): The lactone form is favored. The stability in neutral pH makes it suitable for use in many biological assays.

-

Basic pH (pH > 7): The equilibrium shifts towards the open-chain carboxylate (mannonate) form. Strong bases like sodium hydroxide will rapidly and irreversibly hydrolyze the lactone.[8]

This pH-dependent behavior is critical for experimental design. For studies requiring the lactone form, solutions should be buffered at or below neutral pH.

Equilibrium Diagram

Caption: pH-dependent equilibrium of this compound.

Thermal Stability

This compound is a stable solid at room temperature. However, it can undergo hydrolysis at elevated temperatures, especially in aqueous solutions. Therefore, concentration steps during synthesis and storage of solutions should be performed at moderate temperatures.

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the identity and purity of this compound and for studying its chemical behavior.

-

Infrared (IR) Spectroscopy: A key diagnostic feature is the strong carbonyl (C=O) stretching absorption band. For γ-lactones, this band typically appears at a high wavenumber, in the range of 1780–1760 cm⁻¹, which distinguishes it from open-chain esters or six-membered δ-lactones.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show complex multiplets for the ring and side-chain protons due to multiple stereocenters and spin-spin coupling.

-

¹³C NMR: The carbonyl carbon of the lactone provides a characteristic signal in the downfield region (~178 ppm). NMR is also a powerful tool to study the lactone-acid equilibrium in solution. For the D-isomer, the C6 carbon shows distinct chemical shifts for the lactone (63.02 ppm) and the free acid (63.51 ppm), allowing for quantification of the two species.[8]

-

Biological Activity and Applications

Mechanism of Glycosidase Inhibition

The primary biological significance of this compound lies in its role as a competitive inhibitor of glycosidases, specifically α-L-mannosidases. Glycosidases cleave glycosidic bonds via a mechanism that involves a transition state with significant oxocarbenium ion character, where the ring oxygen is protonated and the anomeric carbon (C1) is sp²-hybridized and planar.

This compound effectively mimics this flattened, electron-deficient transition state. The C1 carbonyl group is already sp²-hybridized, and the overall ring conformation resembles the transition state structure. By binding tightly to the enzyme's active site, it prevents the natural substrate from binding, thus acting as a competitive inhibitor.[9][10]

Glycosidase Inhibition Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of alpha-L-arabinosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of glycosidases by aldonolactones of corresponding configuration. 4. Inhibitors of mannosidase and glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. CAS # 22430-23-5, this compound, L-Mannonic acid-gamma-lactone - chemBlink [chemblink.com]

- 6. chemimpex.com [chemimpex.com]

- 7. omicronbio.com [omicronbio.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Synthesis of L-Mannono-1,4-lactone from L-Mannose: An In-depth Technical Guide

This guide provides a comprehensive overview of the synthetic routes for producing L-Mannono-1,4-lactone from its parent sugar, L-mannose. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and enzymatic methodologies, offering not just protocols but also the scientific rationale behind the experimental choices.

Introduction: The Significance of this compound

This compound, a cyclic ester of L-mannonic acid, is a valuable chiral building block in synthetic organic chemistry.[1][2] Its structural features make it a crucial intermediate in the synthesis of various biologically active molecules and rare sugars. In the pharmaceutical industry, derivatives of L-mannose and its lactone are explored for their potential in antiviral and anticancer nucleoside analogues, as well as in glycosylation engineering.[3] The lactone form is often more stable and easier to handle than the free acid, making it a preferred precursor in many synthetic pathways.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound from L-mannose primarily involves the selective oxidation of the anomeric carbon (C1) of L-mannose. This transformation can be achieved through several methods, broadly categorized into chemical oxidation and enzymatic catalysis. The choice of method depends on factors such as desired yield, purity, scalability, and environmental considerations.

Chemical Oxidation: Classical and Modern Approaches

Chemical oxidation methods offer a direct route to this compound. These methods typically involve the use of oxidizing agents that can selectively convert the aldehyde group of the open-chain form of L-mannose to a carboxylic acid, which then cyclizes to form the lactone.

A classic and widely used method for the synthesis of aldono-1,4-lactones is the oxidation of the corresponding aldose with bromine water.[4][5] This reaction is typically carried out in an aqueous solution.

Mechanism Insight: The reaction proceeds through the oxidation of the hemiacetal form of L-mannose. The aldehyde group of the open-chain tautomer is oxidized by bromine to a carboxylic acid. The resulting L-mannonic acid then undergoes intramolecular esterification (lactonization) to form the thermodynamically stable five-membered γ-lactone (1,4-lactone). The pH of the reaction is a critical parameter; a slightly acidic to neutral pH is generally favored to promote the oxidation and subsequent lactonization.

Experimental Protocol: Bromine Water Oxidation of L-Mannose

-

Dissolution: Dissolve L-mannose in distilled water in a reaction vessel equipped with a stirrer.

-

Addition of Bromine: Slowly add a saturated solution of bromine in water to the L-mannose solution at room temperature. The reaction is monitored by the disappearance of the bromine color.

-

Neutralization: After the reaction is complete (indicated by the persistence of the bromine color), the excess bromine is removed by bubbling air through the solution or by adding a reducing agent like sodium bisulfite. The solution is then neutralized with a base, such as sodium bicarbonate.[5]

-

Lactonization: The resulting solution containing L-mannonate is concentrated under reduced pressure. The acidic conditions generated during concentration facilitate the cyclization to this compound.

-

Purification: The crude lactone can be purified by recrystallization from a suitable solvent system, such as ethanol-ether.

Oxidizing agents based on transition metals, such as chromium(VI), can also be employed for the oxidation of L-mannose.[6][7] These methods are often highly efficient but raise environmental and safety concerns due to the toxicity of the metal reagents.

Mechanism Insight: The oxidation with Cr(VI) in an acidic medium involves the formation of a chromate ester with the sugar hydroxyl groups.[6] The subsequent decomposition of this ester leads to the oxidation of the anomeric carbon. The reaction kinetics and product distribution can be influenced by the acid concentration and the stoichiometry of the reactants.[7]

Data Presentation: Comparison of Chemical Oxidation Methods

| Oxidizing Agent | Typical Yield | Reaction Conditions | Advantages | Disadvantages |

| Bromine Water | Moderate to Good | Aqueous, near-neutral pH, Room Temp. | Mild conditions, relatively selective | Handling of bromine, potential for by-products |

| Chromium(VI) | Good to High | Acidic (e.g., HClO₄), controlled stoichiometry | High efficiency | Toxicity of Cr(VI), harsh conditions |

Enzymatic Synthesis: A Green and Selective Alternative

Enzymatic methods for the synthesis of this compound offer several advantages over chemical routes, including high specificity, mild reaction conditions, and reduced environmental impact. The key enzymes in this process are oxidoreductases that can selectively oxidize L-mannose at the C1 position.

L-Mannose dehydrogenase (MDH) is an enzyme that catalyzes the NAD(P)+-dependent oxidation of L-mannose to this compound. This enzymatic reaction is highly specific and proceeds with excellent stereoselectivity.

Biochemical Pathway Insight: The enzyme binds L-mannose and the cofactor (NAD⁺ or NADP⁺) in its active site. The oxidation of the anomeric carbon is coupled to the reduction of the cofactor. The immediate product is this compound, which is then released from the enzyme. The reaction is reversible, but the equilibrium can be shifted towards lactone formation by removing the product or using a cofactor regeneration system.

Experimental Workflow: Enzymatic Synthesis using L-Mannose Dehydrogenase

Caption: Enzymatic synthesis workflow for this compound.

Experimental Protocol: Enzymatic Synthesis

-

Reaction Setup: Prepare a buffered solution (e.g., phosphate or Tris-HCl buffer, pH 7-8) containing L-mannose, the cofactor (NAD⁺ or NADP⁺), and L-mannose dehydrogenase.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by measuring the formation of NADH or NADPH spectrophotometrically at 340 nm.

-

Enzyme Inactivation: Once the reaction reaches completion, inactivate the enzyme by heat treatment or by adding a denaturing agent.

-

Purification: Remove the denatured protein by centrifugation. The supernatant containing this compound can be further purified using chromatographic techniques such as ion-exchange or size-exclusion chromatography to separate the lactone from unreacted substrate, cofactor, and buffer salts.

For more complex transformations or to improve overall efficiency, cell-free multi-enzyme cascades can be designed.[8] For instance, a cascade could involve the enzymatic synthesis of L-mannose from a cheaper precursor, followed by its oxidation to this compound in the same pot.

Characterization and Quality Control

The synthesized this compound must be thoroughly characterized to confirm its identity and purity.

-

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools to elucidate the structure of the lactone and to identify any impurities.[8]

-

Infrared (IR) Spectroscopy: The presence of a characteristic carbonyl stretching frequency for the γ-lactone ring (typically around 1770 cm⁻¹) provides strong evidence for the formation of the product.

-

-

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the lactone and to quantify the yield of the reaction.

-

Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and to get a preliminary assessment of purity.

-

-

Physical Properties:

-

Melting Point: The melting point of the purified lactone should be sharp and consistent with the literature value.

-

Optical Rotation: As a chiral molecule, this compound will exhibit a specific optical rotation that can be measured with a polarimeter.

-

Applications in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of a variety of important molecules.

-

Synthesis of L-Ribose: L-Ribose, a rare sugar and a key component of L-nucleosides with antiviral and anticancer activities, can be synthesized from D-mannono-1,4-lactone through a series of stereochemical inversions.[9] A similar synthetic strategy could be envisioned starting from this compound to access other rare L-sugars.

-

Inhibitors of L-Gulonolactone Oxidase: this compound and its derivatives can be investigated as potential inhibitors of enzymes involved in vitamin C biosynthesis, such as L-gulonolactone oxidase.[10][11][12][13][14] This has implications for studying metabolic pathways and developing new therapeutic agents.

Conclusion: A Scientist's Perspective

The synthesis of this compound from L-mannose is a well-established transformation that can be achieved through both chemical and enzymatic methods. While chemical oxidation offers a direct and often high-yielding route, the use of hazardous reagents and the potential for side reactions are significant drawbacks. In contrast, enzymatic synthesis provides a highly selective, environmentally friendly, and elegant approach. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the application, including scale, purity, and cost considerations. For applications in drug development and life sciences, where high purity and stereochemical integrity are paramount, enzymatic methods are increasingly becoming the preferred choice.

References

-

Luis F. Sala, et al. Oxidation of L-rhamnose and D-mannose by Cr(VI) in perchloric acid. A comparative study. Canadian Journal of Chemistry. 1992. Available from: [Link]

-

Kopp, D., et al. Analysis of D-mannono-1,4-lactone under different conditions and products of AldT-mediated oxidation of isotope labelled D-mannose. ResearchGate. 2019. Available from: [Link]

- Seo, J., et al. One-pot inversion of D-mannono-1,4-lactone for the practical synthesis of L-ribose. Tetrahedron Letters. 2003.

-

ResearchGate. Oxidation of L-rhamnose and D-mannose by Cr(VI) in perchloric acid. A comparative study. Available from: [Link]

-

ResearchGate. Scheme 1. Possible pathways for the oxidation of galactose (3) to the lactones 6a,b. Available from: [Link]

-

National Institutes of Health. Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy. Available from: [Link]

-

MDPI. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Available from: [Link]

-

ResearchGate. Synthesis of lactone 1 from d‐mannose. Available from: [Link]

-

Chemistry LibreTexts. The Oxidation-Reduction Reactions of Monosaccharides. Available from: [Link]

-

ResearchGate. Kinetics of lactose and rhamnose oxidation over supported metal catalysts. Available from: [Link]

-

Wikipedia. L-rhamnono-1,4-lactonase. Available from: [Link]

-

Wikipedia. L-gulonolactone oxidase. Available from: [Link]

-

NIST. This compound. Available from: [Link]

-

PubChem. D-mannono-1,4-lactone. Available from: [Link]

-

PubChem. L-Rhamnono-1,4-lactone. Available from: [Link]

-

PubMed. L-Gulono-1,4-lactone oxidase expression rescues vitamin C-deficient Arabidopsis (vtc) mutants. Available from: [Link]

-

Chemistry LibreTexts. The Oxidation-Reduction Reactions of Monosaccharides. Available from: [Link]

-

Frontiers in Plant Science. Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae. Available from: [Link]

-

National Institutes of Health. Characterization of Two Arabidopsis L-Gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis. Available from: [Link]

-

MDPI. Targeting Yeast Pathogens with Lectins: A Narrative Review from Mechanistic Insights to the Need for Addressing Translational Challenges. Available from: [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. omicronbio.com [omicronbio.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. D-MANNONO-1,4-LACTONE synthesis - chemicalbook [chemicalbook.com]

- 6. Oxidation of L-rhamnose and D-mannose by Cr(VI) in perchloric acid. A comparative study | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 11. selleckchem.com [selleckchem.com]

- 12. L-Gulono-1,4-lactone oxidase expression rescues vitamin C-deficient Arabidopsis (vtc) mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae [frontiersin.org]

- 14. Characterization of Two Arabidopsis L-Gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

L-Mannono-1,4-lactone stereochemistry and conformation

An In-depth Technical Guide to the Stereochemistry and Conformation of L-Mannono-1,4-lactone

Abstract

This compound, the gamma-lactone derivative of L-mannonic acid, is a pivotal molecule in carbohydrate chemistry and biochemistry. Its furanose-like structure imparts significant conformational flexibility, which, in conjunction with its defined stereochemistry, dictates its biological activity and utility as a synthetic precursor. This technical guide provides an in-depth analysis of the stereochemical and conformational properties of this compound. We will explore the determinants of its three-dimensional structure, the methodologies used for its characterization, and the implications of these structural features for researchers in drug development and chemical biology.

Introduction: The Significance of this compound

This compound is a member of the sugar lactone family, which are cyclic esters of aldonic acids.[1] These compounds are of significant interest due to their presence in natural systems and their roles as versatile chiral building blocks in organic synthesis.[1] Specifically, the 1,4-lactone, or γ-lactone, forms a five-membered ring analogous to a furanose sugar, a structural motif found in crucial biomolecules like RNA.[2]

Understanding the precise three-dimensional arrangement of atoms (stereochemistry) and the spatial arrangement of the molecule that can be changed by rotation about single bonds (conformation) is paramount. These features govern molecular recognition processes, such as enzyme-substrate binding, and influence the molecule's reactivity and physical properties. For drug development professionals, a detailed grasp of the target molecule's conformation is essential for rational drug design and the synthesis of potent and selective inhibitors. D-Mannono-1,4-lactone, for instance, is known to act as an inhibitor of enzymes like β-galactosidase, highlighting the biological relevance of this structural class.[3]

Defining the Stereochemistry of this compound

The name "this compound" precisely defines the molecule's constitution and the stereochemical configuration at its chiral centers.

-

L-Configuration: This designates the stereochemistry relative to L-glyceraldehyde. In the Fischer projection of the parent L-mannonic acid, the hydroxyl group on the highest-numbered chiral carbon (C5) is on the left side.

-

Mannono: This specifies the epimeric relationship of the hydroxyl groups at C2 and C3, which is characteristic of mannose.

-

1,4-lactone: This indicates that the carbonyl group is at C1 and it has formed a cyclic ester with the hydroxyl group at C4, resulting in a five-membered ring.

The systematic IUPAC name for the corresponding D-enantiomer is (3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one.[4] Based on this, the IUPAC name for This compound is (3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one . This nomenclature provides an unambiguous description of the absolute configuration at each stereocenter.

Caption: 2D representation of this compound.

Conformational Landscape of the Furanose Ring

Unlike six-membered pyranose rings that predominantly adopt stable chair conformations, five-membered furanose rings are inherently more flexible.[2][5] Their conformational space is described by a concept known as pseudorotation, where the ring continuously flexes through a series of non-planar shapes. The two principal conformations are the envelope (E) , where four atoms are coplanar and the fifth is out of the plane, and the twist (T) , where two adjacent atoms are displaced on opposite sides of the plane formed by the other three.

Solid-State Conformation: Insights from X-ray Crystallography

The most definitive information on the preferred conformation of this compound comes from single-crystal X-ray diffraction studies. Research has shown that in the solid state, the lactone ring adopts a perfect envelope (E₃) conformation .[6] In this arrangement, the C3 atom is the one puckered out of the plane formed by the other four ring atoms (C1, C2, C4, and O4).

This specific puckering is a result of minimizing the overall energy of the molecule by balancing several competing factors:

-

Torsional Strain: The E₃ conformation helps to alleviate the eclipsing interactions of the substituents around the ring.

-

Steric Interactions: It positions the bulky hydroxyl and dihydroxyethyl side chains in a way that minimizes steric hindrance. Specifically, unfavorable syn-axial interactions between non-vicinal substituents are a major energetic contribution.[5][7]

-

Stereoelectronic Effects: The anomeric effect plays a crucial role in stabilizing certain conformations.[5][7] In lactones, this involves the interaction between the lone pairs of the ring oxygen (O4) and the antibonding orbital (σ*) of the C1-O (exocyclic carbonyl) bond.[8]

-

Hydrogen Bonding: In the crystal lattice, molecules of this compound are linked by a comprehensive three-dimensional network of hydrogen bonds involving all hydroxyl groups and the carbonyl oxygen.[6] While intramolecular hydrogen bonding is not considered a primary driver of ring conformation in solution for monosaccharides, the extensive intermolecular network is a dominant stabilizing force in the solid state.[5][7]

Conformation in Solution: A Dynamic Equilibrium

In solution, the molecule is not locked in a single conformation. Instead, it exists in a dynamic equilibrium between different low-energy envelope and twist forms. The flexibility of the furanose ring means the energy barriers for interconversion are relatively low.[9] The conformational preferences in solution are governed by a combination of steric effects, electrostatic interactions between hydroxyl groups, and the exo-anomeric effect, which influences the orientation of the lactol group.[5][7][9] Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for investigating these solution-state dynamics.

Methodologies for Structural Elucidation

A multi-faceted approach combining experimental and computational methods is necessary to fully characterize the stereochemistry and conformation of this compound.

Caption: Workflow for the structural analysis of this compound.

Experimental Protocols

| Technique | Information Provided | Causality Behind Choice |

| Single-Crystal X-ray Diffraction | Provides the precise 3D atomic coordinates in the solid state, confirming absolute stereochemistry and the preferred, lowest-energy conformation in the crystal lattice.[6] | This is the definitive method for obtaining an unambiguous solid-state structure, serving as a benchmark for computational models and solution-state interpretations. |

| Nuclear Magnetic Resonance (NMR) | Determines connectivity and provides conformational information in solution through the analysis of chemical shifts and scalar (³J) coupling constants.[10] | NMR is the most powerful tool for studying the dynamic conformational behavior of molecules in a biologically relevant solvent environment.[9] |

| Infrared (IR) Spectroscopy | Confirms the presence of the γ-lactone functional group through its characteristic carbonyl (C=O) stretching frequency, which appears at higher wavenumbers (1780–1760 cm⁻¹) compared to δ-lactones or open-chain esters.[1] | IR provides rapid confirmation of the lactone ring structure, distinguishing it from other isomers. |

Protocol: NMR Analysis for Solution Conformation

-

Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of ~5-10 mg/mL.

-

Data Acquisition: Acquire high-resolution 1D ¹H and ¹³C NMR spectra. Additionally, acquire 2D correlation spectra (e.g., COSY, HSQC) to unambiguously assign all proton and carbon signals.

-

Coupling Constant Extraction: Carefully measure the vicinal proton-proton coupling constants (³JH,H) from the 1D ¹H spectrum. These values are highly sensitive to the dihedral angle between the coupled protons.

-

Karplus Equation Analysis: Apply a generalized Karplus equation to relate the experimental ³JH,H values to the corresponding H-C-C-H dihedral angles.

-

Conformational Modeling: Use the calculated dihedral angles to determine the most likely ring pucker (e.g., E vs. T) and the population distribution of the major conformers present in the solution equilibrium.

Computational Modeling

Computational methods complement experimental data by providing insights into the energetics of different conformations.

-

Density Functional Theory (DFT): Used to calculate the relative energies of different conformers, predict NMR chemical shifts, and analyze stereoelectronic effects like the anomeric effect.[10]

-

Molecular Dynamics (MD) Simulations: Simulates the movement of the molecule over time, revealing the dynamic interconversion between different conformations and mapping the potential energy surface.[5]

Summary of Structural Data

| Parameter | Value / Description | Source / Method |

| Molecular Formula | C₆H₁₀O₆ | Mass Spectrometry |

| Molecular Weight | 178.14 g/mol | |

| IUPAC Name | (3R,4S,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | Nomenclature |

| Solid-State Conformation | Perfect Envelope (E₃) | X-ray Crystallography[6] |

| Solution-State Conformation | Dynamic equilibrium of E and T conformers | NMR Spectroscopy[9][10] |

Implications for Drug Development and Research

The well-defined stereochemistry and conformational preferences of this compound are critical to its function and application.

-

Enzyme Inhibition: The specific 3D shape of the lactone ring and its substituents is responsible for its ability to fit into the active site of enzymes. For inhibitors of carbohydrate-processing enzymes, mimicking the conformation of the natural substrate or a transition state is a key strategy for achieving high potency. The dynamic nature of furanoses makes them versatile for recognition by enzymes.[2]

-

Synthetic Chemistry: As a chiral starting material, this compound provides a scaffold with pre-defined stereocenters. Knowledge of its preferred conformation allows chemists to predict the stereochemical outcome of reactions, as reagents will approach the molecule from the less sterically hindered face.[1]

-

Biocompatible Materials: The molecule can be used in the synthesis of polysaccharides for developing biocompatible materials.[11] The conformation of the monomeric unit will directly influence the secondary and tertiary structure of the resulting polymer.

Conclusion

This compound is a molecule whose biological function and chemical utility are intrinsically linked to its three-dimensional structure. Its stereochemistry is unambiguously defined by its L-manno configuration. While it exhibits significant conformational flexibility inherent to its five-membered γ-lactone ring, X-ray crystallography has revealed a clear preference for an E₃ envelope conformation in the solid state. In solution, it exists as a dynamic equilibrium of low-energy conformers. A comprehensive understanding of this structural landscape, achieved through a combination of X-ray diffraction, NMR spectroscopy, and computational modeling, is indispensable for scientists leveraging this molecule in drug discovery, organic synthesis, and materials science.

References

-

Poli, M., et al. (2020). Deciphering the conformational preferences of furanosides. A molecular dynamics study. Journal of Biomolecular Structure and Dynamics, 38(11), 3359-3370. [Link]

- Carbohydrate Chemistry Experts. (2025).

-

Tessier, M. B., et al. (2015). Insights into Furanose Solution Conformations: Beyond the Two-State Model. Glycobiology, 25(9), 966–976. [Link]

-

Walczak, D., et al. (2023). Identification of the furanose ring conformations and the factors driving their adoption. Carbohydrate Research, 526, 108780. [Link]

-

Poli, M., et al. (2019). Deciphering the conformational preferences of furanosides. A molecular dynamics study. bioRxiv. [Link]

-

Shalaby, M. A., Fronczek, F. R., & Younathan, E. S. (1994). Conformations and structure studies of sugar lactones in the solid state. Part I. The molecular structure of L-rhamnono- and L-mannono-1,4-lactones. Carbohydrate Research, 264(2), 181-190. [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Sikorski, A., et al. (2022). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 27(21), 7247. [Link]

-

Wikipedia. (n.d.). Anomeric effect. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). The anomeric effect in furanosides. ResearchGate. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch25: Anomeric effect. University of Calgary. Retrieved from [Link]

-

Chemdad. (n.d.). D-MANNONO-1,4-LACTONE. Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

Kopp, D., et al. (2020). Characterisation of the First Archaeal Mannonate Dehydratase from Thermoplasma acidophilum and Its Potential Role in the Catabolism of D-Mannose. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). L-Rhamnono-1,4-lactone. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry. (2019, October 30). 16.05 Anomers, Mutarotation, and the Anomeric Effect [Video]. YouTube. [Link]

-

García, P., et al. (2014). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. The Journal of Organic Chemistry, 79(17), 8013–8022. [Link]

-

PubChem. (n.d.). D-mannono-1,4-lactone. National Center for Biotechnology Information. Retrieved from [Link]

-

Boykin, D. W. (1990). 17O NMR SPECTROSCOPY OF LACTONES. Magnetic Resonance in Chemistry, 28(4), 365-366. [Link]

Sources

- 1. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative [mdpi.com]

- 2. Unique Structural Features of Furanose vs Pyranose in Carbohydrate Chemistry - Housing Innovations [dev.housing.arizona.edu]

- 3. D-MANNONO-1,4-LACTONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Deciphering the conformational preferences of furanosides. A molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformations and structure studies of sugar lactones in the solid state. Part I. The molecular structure of L-rhamnono- and L-mannono-1,4-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deciphering the conformational preferences of furanosides. A molecular dynamics study | Semantic Scholar [semanticscholar.org]

- 8. youtube.com [youtube.com]

- 9. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the furanose ring conformations and the factors driving their adoption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

L-Mannono-1,4-lactone CAS number and molecular weight

An In-Depth Technical Guide to L-Mannono-1,4-lactone for Research and Development Professionals

Introduction

This compound is a carbohydrate derivative, specifically the γ-lactone of L-mannonic acid.[1][2] As a member of the sugar lactone family, it represents a critical class of molecules in carbohydrate chemistry and biochemistry. These compounds are cyclic esters formed by the intramolecular esterification of a hydroxy carboxylic acid.[3] While its enantiomer, D-Mannono-1,4-lactone, has been more extensively studied for its roles in metabolic pathways and as an enzyme inhibitor, the L-isomer serves as a valuable chiral building block and a subject of interest for stereospecific biochemical investigations.[4][5]

This technical guide provides a comprehensive overview of this compound, detailing its fundamental properties, chemical behavior, and pertinent applications for researchers, scientists, and drug development professionals.

Core Properties and Identifiers

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. This compound is identified by a unique CAS Registry Number, and its physical characteristics are well-defined.

| Property | Value | Source |

| CAS Registry Number | 22430-23-5 | [1][6] |

| Molecular Formula | C₆H₁₀O₆ | [6] |

| Molecular Weight | 178.14 g/mol | [6][7] |

| Synonyms | L-Mannonic acid gamma-lactone, L-Mannonic acid-1,4-lactone | [1][2][7] |

| Melting Point | 153-155 °C | [1] |

| Boiling Point | 467.9 °C (Predicted) | |

| Flash Point | 201.5 °C (Predicted) | |

| Recommended Storage | 10°C - 25°C |

Chemical Structure and Reactivity

From a mechanistic standpoint, this compound's structure dictates its chemical behavior. It is a five-membered ring (a γ-lactone), which is generally more stable than smaller lactones due to reduced ring strain.[8] This structure exists in a pH-dependent equilibrium with its open-chain form, L-mannonic acid.

Under neutral to slightly acidic conditions, the cyclic lactone form is predominant.[3] In the presence of a base (or strong acid), the lactone ring undergoes hydrolysis to yield the carboxylate of L-mannonic acid.[3][9] This reversible reaction is a critical consideration in experimental design, particularly in aqueous buffer systems.

Sources

- 1. CAS # 22430-23-5, this compound, L-Mannonic acid-gamma-lactone - chemBlink [chemblink.com]

- 2. omicronbio.com [omicronbio.com]

- 3. Buy D-Mannono-1,4-lactone | 26301-79-1 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. D-MANNONO-1,4-LACTONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound [webbook.nist.gov]

- 7. Buy Online CAS Number 22430-23-5 - TRC - this compound | LGC Standards [lgcstandards.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-Mannono-1,4-lactone: From Discovery to Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Mannono-1,4-lactone, a cyclic ester of L-mannonic acid, represents a fascinating yet underexplored corner of carbohydrate chemistry. While its isomers, L-galactono-1,4-lactone and L-gulono-1,4-lactone, are celebrated as the penultimate intermediates in the biosynthesis of Vitamin C in plants and animals, respectively, the story of this compound is more nuanced. This technical guide provides a comprehensive overview of this compound, moving beyond a simple recitation of facts to explain the causality behind its chemical properties, its subtle role in biological systems, and the methodologies required for its study. We will delve into its discovery through chemical synthesis, explore its known and putative natural occurrences, and discuss its biological significance, offering a foundation for future research and development.

Introduction: The Unassuming Isomer

Lactones, or cyclic esters, are prevalent in nature and exhibit a wide array of biological activities.[1] Within the family of hexose-derived sugar lactones, this compound (also known as L-mannonic acid γ-lactone) is structurally defined by a five-membered ring (a γ-lactone).[1][2] Its significance is often contextualized by its relationship to the biosynthesis of L-ascorbic acid (Vitamin C). In plants, the primary pathway proceeds via D-mannose to L-galactono-1,4-lactone, which is then oxidized to ascorbic acid.[3][4][5] In most animals, the pathway starts from D-glucose and proceeds via L-gulono-1,4-lactone.[3][6] this compound is the C-2 epimer of L-gulono-1,4-lactone and the C-5 epimer of L-galactono-1,4-lactone, placing it at a critical stereochemical nexus. While not a major intermediate in these canonical pathways, its existence raises critical questions about metabolic plasticity and the potential for alternative biosynthetic routes in various organisms.

Physicochemical Properties and Structural Elucidation

Understanding the chemical identity of this compound is fundamental to appreciating its biological potential and developing analytical methods. Its properties are dictated by its stereochemistry and the inherent reactivity of the lactone ring.

Key Properties

| Property | Value | Source |

| Chemical Formula | C₆H₁₀O₆ | [7] |

| Molecular Weight | 178.14 g/mol | [7] |

| CAS Registry Number | 22430-23-5 | [7][8] |

| Appearance | White to off-white solid/powder | [9] |

| Structure | γ-lactone of L-mannonic acid | [2] |

| Boiling Point | ~467.9 °C (Predicted) | |

| Flash Point | ~201.5 °C (Predicted) |

Structural Analysis

The definitive structure of this compound has been confirmed through crystallographic studies. These analyses reveal the precise conformation of the five-membered lactone ring and the spatial arrangement of its hydroxyl groups. This stereochemical arrangement is critical for its interaction with enzymes and other biological molecules. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for confirming its structure in solution and for distinguishing it from its isomers.[1]

Discovery Through Synthesis

Unlike metabolites discovered through direct isolation from a biological source, the initial characterization of many simple sugars and their derivatives, including this compound, was achieved through chemical synthesis. Early carbohydrate chemists established routes to various sugar lactones from their corresponding aldonic acids, which are typically formed by the oxidation of the parent aldose.

The synthesis of a mannono-1,4-lactone generally involves the oxidation of mannose to mannonic acid, followed by acid-catalyzed intramolecular cyclization (lactonization). The equilibrium between the free acid and the lactone forms is pH-dependent, with the five-membered γ-lactone often being the thermodynamically favored product under neutral to slightly acidic conditions.[10]

Natural Occurrence and Biosynthesis

While not a central player, evidence suggests this compound may exist as a minor metabolite in certain biological contexts. Its presence is intrinsically linked to the metabolism of L-mannose and its derivatives.

Context within Ascorbic Acid Biosynthesis

To understand the potential role of this compound, one must first understand the established pathways to Vitamin C. Plants and animals utilize distinct routes that converge on different lactone intermediates.

-

The Plant Pathway (D-Mannose/L-Galactose Pathway): This is the predominant route in higher plants. It begins with D-mannose and proceeds through intermediates like GDP-D-mannose and L-galactose. The penultimate step is the formation of L-galactono-1,4-lactone, which is oxidized by L-galactono-1,4-lactone dehydrogenase (GLDH) to form L-ascorbic acid.[3][4][5]

-

The Animal Pathway: Most animals synthesize ascorbic acid from D-glucose via D-glucuronic acid and L-gulonic acid. The key lactone intermediate is L-gulono-1,4-lactone, which is oxidized by L-gulono-1,4-lactone oxidase (GULO).[3][11][12] Humans, other primates, and guinea pigs have a non-functional GULO gene and cannot complete this synthesis.[11][13]

The diagram below illustrates the divergence of these two major pathways.

Caption: Divergent Biosynthetic Pathways to L-Ascorbic Acid in Plants and Animals.

Potential for Alternative Pathways

The existence of this compound in nature would likely stem from alternative metabolic pathways, possibly in microorganisms or as a result of enzymatic side-reactions. For example, an epimerase acting on L-gulono-1,4-lactone or an oxidase acting on L-mannose could theoretically lead to its formation. While the major Vitamin C pathways are well-defined, plants are known to possess a complex network of carbohydrate metabolism, with evidence for minor or alternative routes.[14] The presence of L-gulono-1,4-lactone oxidase-like proteins has been detected in plants, suggesting that components of the animal pathway may be present and could potentially act on related substrates.[5] Further investigation into the metabolomes of diverse organisms, particularly algae and bacteria which are known for their unique metabolic capabilities, is required to definitively map the natural occurrence of this compound.[15]

Methodologies for Analysis and Characterization

The study of this compound requires robust analytical techniques capable of separating and identifying it from a complex biological matrix and distinguishing it from its isomers.

Experimental Workflow: From Sample to Identification

The following diagram outlines a general workflow for the extraction and identification of sugar lactones from a biological sample.

Caption: General workflow for the analysis of sugar lactones.

Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with Mass Spectrometry is a powerful technique for the analysis of non-volatile compounds like sugar lactones.

Objective: To detect and quantify this compound in a prepared biological extract.

Methodology:

-

Sample Preparation: Prepare a clarified aqueous extract from the biological source as outlined in the workflow above. Ensure the final sample is filtered through a 0.22 µm filter.

-

Chromatographic Separation:

-

Column: Use a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating highly polar compounds like sugars and sugar lactones.

-

Mobile Phase: Employ a gradient elution, starting with a high percentage of organic solvent (e.g., 90% acetonitrile) and gradually increasing the aqueous component (e.g., water with 0.1% formic acid). This ensures that polar analytes are retained and then eluted effectively.

-

Flow Rate: A typical flow rate of 0.2-0.4 mL/min is appropriate for analytical HILIC columns.

-

Temperature: Maintain the column at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

-

-

Mass Spectrometry Detection:

-

Ionization: Use an electrospray ionization (ESI) source, typically in negative ion mode, which is effective for deprotonating the hydroxyl groups of sugars ([M-H]⁻).

-

Analysis: Operate the mass spectrometer in full scan mode to detect all ions within a specified mass range. To confirm identity and improve sensitivity, use tandem mass spectrometry (MS/MS). Select the precursor ion corresponding to the deprotonated this compound (m/z 177.05) and fragment it to produce a characteristic fragmentation pattern.

-

-

Validation and Quantification:

-

Standard: Run an authentic this compound standard to determine its retention time and fragmentation pattern.[2]

-

Quantification: Create a calibration curve using serial dilutions of the standard to quantify the amount of this compound in the sample.

-

This self-validating system confirms identity through three distinct parameters: retention time, precursor mass, and fragmentation pattern, ensuring high confidence in the results.

Biological Significance and Potential Applications

While its natural role is still under investigation, this compound and its derivatives hold potential as tools in research and drug development.

-

Enzyme Inhibition: Sugar lactones are known to be inhibitors of glycosidases because their cyclic structure can mimic the transition state of glycoside hydrolysis. The D-isomer, D-Mannono-1,4-lactone, has been shown to inhibit β-galactosidase.[9] It is plausible that this compound could act as a specific inhibitor for enzymes involved in L-mannose metabolism, such as L-mannosidases. Such inhibitors are valuable tools for studying cellular processes and can be starting points for therapeutic development.

-

Chemical Synthesis: As a chiral building block, this compound can serve as a starting material for the synthesis of more complex, biologically active molecules. Its defined stereocenters make it an attractive precursor in synthetic carbohydrate chemistry.[16]

-

Metabolic Probes: Labeled versions of this compound could be used as metabolic probes to investigate alternative carbohydrate metabolic pathways in various organisms.

Conclusion and Future Directions

This compound remains a molecule of significant interest, positioned at the intersection of fundamental carbohydrate chemistry and the complex network of cellular metabolism. While it does not feature prominently in the canonical Vitamin C biosynthetic pathways, its structural relationship to key intermediates like L-gulono- and L-galactono-1,4-lactone suggests a potential for its existence in biological systems that has yet to be fully explored.

Future research should focus on:

-

Metabolomic Screening: Broader, untargeted metabolomic studies of diverse organisms, especially extremophilic bacteria and algae, are needed to search for the natural presence of this compound.

-

Enzymatic Characterization: Investigating the substrate specificity of known sugar-metabolizing enzymes (e.g., epimerases, dehydrogenases) for non-canonical substrates like L-gulono-1,4-lactone could reveal enzymatic routes for this compound formation.

-

Functional Studies: Synthesizing this compound and testing its activity against a panel of glycosidases and other carbohydrate-modifying enzymes could uncover specific biological functions and therapeutic potential.

By moving beyond the well-trodden paths of metabolism, researchers can shed light on the full metabolic diversity of life and potentially uncover new molecules with valuable applications in science and medicine.

References

-

Valpuesta, V., & Botella, M. A. (2004). L-ascorbic acid biosynthesis. PubMed. [Link]

-

Jubany-Marí, T., et al. (2010). L-Gulono-1,4-lactone oxidase expression rescues vitamin C-deficient Arabidopsis (vtc) mutants. PubMed. [Link]

-

Wheeler, G. L., Jones, M. A., & Smirnoff, N. (1998). The biosynthetic pathway of vitamin C in higher plants. PubMed. [Link]

-

Wikipedia. L-gulonolactone oxidase. Wikipedia. [Link]

-

Chatterjee, I. B. (2014). Biosynthetic pathway of vitamin C and role of L-gulono-lactone oxidase enzyme. ResearchGate. [Link]

-

Ranathunge, K. N., et al. (2021). Growth and Antioxidant-Related Effects of the Reestablished Ascorbic Acid Pathway in Zebrafish (Danio rerio) by Genomic Integration of L-Gulonolactone Oxidase From Cloudy Catshark (Scyliorhinus torazame). Frontiers in Marine Science. [Link]

-

Marino, C., Varela, O., & de Lederkremer, R. M. (1998). The Glycosyl-Aldonolactone Approach for the Synthesis of beta-D-Galf-(1-->3). PubMed. [Link]

-

Jarosz, S., et al. (2021). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. MDPI. [Link]

-

Chem-Impex. D-Mannono-1,4-lactone. Chem-Impex. [Link]

-

Cruz-Rus, E., et al. (2010). Major intermediates of the four biosynthetic pathways leading to vitamin C (L-ascorbic acid, AsA) formation in plants. ResearchGate. [Link]

-

PubChem. D-mannono-1,4-lactone. PubChem. [Link]

-

Wang, Y., et al. (2019). Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae. Frontiers in Plant Science. [Link]

-

Wheeler, G., et al. (2022). Advances in Novel Animal Vitamin C Biosynthesis Pathways and the Role of Prokaryote-Based Inferences to Understand Their Origin. National Institutes of Health (NIH). [Link]

-

NIST. This compound. NIST WebBook. [Link]

-

Chemdad. D-MANNONO-1,4-LACTONE. Chongqing Chemdad Co., Ltd.. [Link]

-

Kopp, J., et al. (2019). Analysis of D-mannono-1,4-lactone under different conditions and products of AldT-mediated oxidation of isotope labelled D-mannose. ResearchGate. [Link]

-

Baig, M. M., Kelly, S., & Loewus, F. (1970). l-Ascorbic Acid Biosynthesis in Higher Plants from l-Gulono-1, 4-lactone and l-Galactono-1, 4-lactone. National Institutes of Health (NIH). [Link]

-

Loewus, F., & Kelly, S. (1961). L-ascorbic acid biosynthesis in higher plants from L-gulono-1, 4-lactone and L-galactono-1, 4-lactone. PubMed. [Link]

-

Lin, T. H. (2018). The occurrence of L-GALACTONO- 1, 4-LACTONE DEHYDROGENASE (L-GalLDH) in L - ascorbate biosynthesis pathway from photosynthetic eukaryotes. ResearchGate. [Link]

-

Kiseleva, A. A., Tarachovskaya, E. R., & Shishova, M. F. (2012). Biosynthesis of phytohormones in algae. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. omicronbio.com [omicronbio.com]

- 3. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biosynthetic pathway of vitamin C in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae [frontiersin.org]

- 6. Advances in Novel Animal Vitamin C Biosynthesis Pathways and the Role of Prokaryote-Based Inferences to Understand Their Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. CAS # 22430-23-5, this compound, L-Mannonic acid-gamma-lactone - chemBlink [chemblink.com]

- 9. D-MANNONO-1,4-LACTONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Buy D-Mannono-1,4-lactone | 26301-79-1 [smolecule.com]

- 11. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Growth and Antioxidant-Related Effects of the Reestablished Ascorbic Acid Pathway in Zebrafish (Danio rerio) by Genomic Integration of L-Gulonolactone Oxidase From Cloudy Catshark (Scyliorhinus torazame) [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The glycosyl-aldonolactone approach for the synthesis of beta-D-Galf-(1-->3)-D-Manp and 3-deoxy-beta-D-xylo-hexofuranosyl-(1-->3)-D-Manp - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of L-Mannono-1,4-lactone

Introduction: The Imperative for Precise Structural Elucidation

In the landscape of drug discovery and metabolic research, L-Mannono-1,4-lactone serves as a pivotal intermediate and a subject of significant biochemical interest. As a derivative of L-mannonic acid, its structural integrity and purity are paramount for reproducible experimental outcomes. Spectroscopic analysis provides the definitive fingerprint for molecular structure confirmation. This guide offers an in-depth examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this compound, grounded in the principles of experimental causality and data validation. For researchers, this document serves not just as a repository of data, but as a strategic framework for the rigorous characterization of this and similar molecules.

Molecular Structure and Spectroscopic Correlation

The unambiguous assignment of spectroscopic signals is predicated on a clear understanding of the molecule's topology. This compound (CAS Registry Number: 22430-23-5) is a six-carbon γ-lactone.[1][2] The five-membered lactone ring introduces specific conformational constraints and electronic environments that are directly observable through NMR and IR spectroscopy.

Caption: Numbering scheme for this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: A Self-Validating Approach

A robust NMR analysis begins with meticulous sample preparation and a logical experimental workflow.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of deuterium oxide (D₂O).

-

Causality: D₂O is the solvent of choice for several reasons. Firstly, it solubilizes the polar lactone. Secondly, the deuterium signal does not interfere with the proton spectrum. Most importantly, the labile hydroxyl (-OH) protons will exchange with deuterium, simplifying the spectrum by removing their signals and associated couplings, allowing for an unobstructed view of the C-H framework.

-

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Rationale: Higher field strengths provide greater signal dispersion, which is critical for resolving the closely spaced proton signals in carbohydrate-like structures.

-

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to ensure quantitative reliability.

-

¹³C NMR Acquisition: Perform a proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Expertise: Proton decoupling is essential as it collapses the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. This dramatically simplifies interpretation and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to an internal or external standard (e.g., TSP or DSS for aqueous samples).

Caption: Standardized workflow for NMR data acquisition and analysis.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.

| Carbon Atom | Chemical Shift (δ) in ppm (in D₂O/H₂O) | Rationale for Chemical Shift |

| C1 | ~178 | The carbonyl carbon of the lactone is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it in the characteristic ester/lactone region.[3] |

| C4 | ~82 | This carbon is bonded to the ring oxygen and the C5 of the side chain, resulting in a significant downfield shift. |

| C2 | ~71 | Bonded to a hydroxyl group, this carbon is deshielded and appears in the typical alcohol C-O region. |

| C3 | ~70 | Similar to C2, this carbon is also attached to a hydroxyl group. |

| C5 | ~70 | The chemical environment of C5 is similar to C2 and C3 as it is also bonded to a hydroxyl group. |

| C6 | ~63 | As a primary alcohol carbon (CH₂OH), C6 is the most shielded of the oxygen-bearing carbons. This specific shift is a key marker for the lactone form.[4] |

Note: The exact chemical shifts can vary slightly based on concentration, pH, and temperature. Data is synthesized from publicly available databases and literature.[4]

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the proton environment and their connectivity through spin-spin coupling. The assignments below are representative for a D₂O solution.

| Proton(s) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment Rationale |

| H2 | ~4.7 | d | ~5 | Coupled to H3. Its position downfield is due to the adjacent C1 carbonyl and the hydroxyl group. |

| H3 | ~4.5 | dd | ~5, ~4 | Coupled to both H2 and H4. |

| H4 | ~4.6 | dt | ~4, ~7 | Coupled to H3 and the two diastereotopic protons on C5. |

| H5, H5' | ~3.8-3.9 | m | - | These protons are part of the side chain and show complex coupling with H4 and H6 protons. |

Note: Data is inferred from spectra of analogous sugar lactones and public databases.[5][6][7] The complexity of the H5 region often requires 2D NMR techniques (like COSY) for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from its hydroxyl groups and the characteristic lactone carbonyl group.

Experimental Protocol: Solid-State Analysis

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Trustworthiness: KBr is transparent in the IR region of interest and provides a solid matrix to hold the sample. It is crucial that the KBr is completely dry to avoid a large, interfering O-H band from water.

-

-

Pellet Formation: Compress the mixture in a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty sample chamber should be run first and automatically subtracted.

Caption: Workflow for IR spectroscopy using the KBr pellet method.

Interpretation of Key IR Absorption Bands

The IR spectrum provides a clear functional group fingerprint.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Mechanistic Insight |

| ~3600-3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | The broadness of this peak is a classic indicator of intermolecular hydrogen bonding between the multiple hydroxyl groups of the lactone molecules in the solid state. |

| ~2900 | Medium | C-H Stretch | Aliphatic C-H stretching from the CH and CH₂ groups. |

| ~1770 | Strong, Sharp | C=O Stretch (γ-Lactone) | This is the most diagnostic peak. The frequency is higher than that of a non-cyclic ester (~1740 cm⁻¹) due to the ring strain in the five-membered γ-lactone ring. This high frequency is a definitive marker for the γ-lactone structure.[5][8] |

| ~1200-1000 | Strong | C-O Stretch | A complex region of strong absorptions corresponding to the C-O single bond stretching vibrations of the multiple alcohol and ester functionalities. |

Note: IR data is based on typical values for γ-lactones and polyhydroxy compounds.[5][6][8]

Conclusion: A Synthesis of Spectroscopic Evidence

The structural confirmation of this compound is achieved not by a single piece of data, but by the convergence of evidence from multiple spectroscopic techniques. The ¹³C NMR confirms the presence of six distinct carbon environments, including the key downfield lactone carbonyl at ~178 ppm. The ¹H NMR details the proton connectivity and stereochemical relationships. Finally, the IR spectrum provides unambiguous confirmation of the critical functional groups: the hydroxyls and, most importantly, the strained γ-lactone carbonyl C=O stretch around 1770 cm⁻¹. This multi-faceted, self-validating approach ensures the highest degree of confidence in the identity and purity of the material, a non-negotiable standard for research and development professionals.

References

-

M.D.P.I. (n.d.). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. MDPI. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). HMDB. Retrieved from [Link]

-

PubChem (n.d.). D-mannono-1,4-lactone. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate (n.d.). Analysis of D-mannono-1,4-lactone under different conditions and products of AldT-mediated oxidation of isotope labelled D-mannose. ResearchGate. Retrieved from [Link]

-

Oregon State University (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Calgary (n.d.). 13C-NMR. Retrieved from [Link]

-

ResearchGate (n.d.). 1 H (200 MHz) and 13 C NMR data of lactones 4 and 5 in CDCl 3. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Data (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Calgary (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology (n.d.). Molecular Spectroscopic Data. NIST. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. omicronbio.com [omicronbio.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. D-mannono-1,4-lactone | C6H10O6 | CID 1774581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

An In-Depth Technical Guide to the Thermostability and Solubility of L-Mannono-1,4-lactone

Prepared by: Gemini, Senior Application Scientist

Foreword: Understanding a Key Chiral Building Block

L-Mannono-1,4-lactone, a derivative of L-mannonic acid, is more than a simple carbohydrate. It serves as a critical chiral intermediate in various biochemical pathways and synthetic processes. Its most notable role is as a precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in certain biological systems, making its physicochemical properties a subject of intense interest for researchers in nutrition, drug development, and biotechnology.[1][2] A thorough understanding of its behavior under thermal stress and its interaction with various solvent systems is paramount for its effective use, from designing stable pharmaceutical formulations to optimizing reaction conditions in chemical synthesis.

This guide provides a detailed examination of the thermostability and solubility of this compound. We will move beyond mere data presentation to explore the underlying chemical principles, provide field-proven experimental protocols for characterization, and offer insights into the practical implications for scientists and developers.

Core Physicochemical Properties

A foundational understanding begins with the molecule's basic characteristics. These properties dictate its physical state, reactivity, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 22430-23-5 | [3][4][5] |

| Molecular Formula | C₆H₁₀O₆ | [3][4] |

| Molecular Weight | 178.14 g/mol | [3][4] |

| Appearance | White Crystalline Solid | [6] |

| Melting Point | 153-155 °C | [3] |

| Synonyms | L-Mannonic acid-gamma-lactone | [3][5] |

Thermostability: The Integrity of the Lactone Ring

The term "stability" for a compound like this compound primarily refers to its ability to resist chemical degradation upon exposure to heat. For lactones, the most common degradation pathway is the hydrolysis of the intramolecular ester bond.

Theoretical Framework: Ring Strain and Degradation

This compound is a γ-lactone, meaning it possesses a five-membered ring.[7] Five- and six-membered lactones (δ-lactones) are generally the most thermodynamically stable due to minimal ring strain.[7] This inherent stability suggests that the lactone will remain intact under moderate conditions. However, thermal energy can provide the necessary activation energy to overcome this stability, leading to degradation, primarily through two mechanisms:

-

Hydrolysis: In the presence of water (even atmospheric moisture), heat will accelerate the ring-opening hydrolysis to form L-Mannonic acid. This is the most significant degradation pathway under typical processing and storage conditions.

-

Pyrolysis: At much higher temperatures, in the absence of water, the molecule can undergo more complex fragmentation and decarboxylation (loss of CO₂), a characteristic breakdown pattern for some lactones.[8]

Experimental Workflow for Thermostability Assessment

A dual-pronged approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive thermal profile. DSC identifies thermal transitions like melting and decomposition, while TGA quantifies the loss of mass associated with these events.

Caption: Workflow for comprehensive thermostability analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss upon heating.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of finely ground, dry this compound into a ceramic or aluminum TGA pan.

-

Experimental Conditions:

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50-100 mL/min. Causality: An inert atmosphere is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition (pyrolysis) rather than combustion.

-

Temperature Program: Equilibrate at 30 °C for 5 minutes, then ramp up to 600 °C at a heating rate of 10 °C/min. Causality: A controlled heating rate ensures thermal equilibrium and produces reproducible, well-defined degradation profiles.

-

-

Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of the major mass loss step is considered the decomposition temperature.

Solubility Profile: A Guide to Solvent Selection

The solubility of this compound is governed by its molecular structure, which features multiple polar hydroxyl (-OH) groups and a polar ester linkage, making it a hydrophilic molecule.

Theoretical Framework: "Like Dissolves Like"

Based on its polarity, we can predict its solubility:

-

High Solubility: Expected in polar protic solvents like water and ethanol, where hydrogen bonding can occur with the hydroxyl groups.[3]

-

Moderate to High Solubility: Expected in polar aprotic solvents like DMSO and DMF, which can act as hydrogen bond acceptors.[9]

-

Low to Negligible Solubility: Expected in nonpolar solvents like hexane, toluene, and diethyl ether, which cannot effectively solvate the polar functional groups.

A critical aspect of its aqueous solubility is its pH-dependent equilibrium with L-Mannonic acid. At neutral or alkaline pH, the lactone ring can hydrolyze to form the L-mannonate salt, which is typically more water-soluble than the neutral lactone.[10]

Experimental Workflow for Solubility Determination

The "shake-flask" method is a gold-standard technique for determining equilibrium solubility. The concentration of the dissolved lactone is then accurately measured using High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for quantitative solubility analysis.

Protocol: Shake-Flask Solubility with HPLC-RI Quantification

Objective: To quantitatively determine the solubility of this compound in a specific solvent (e.g., water) at a defined temperature.

Methodology:

-

Calibration Standards: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) in the mobile phase.

-

Sample Preparation: Add an excess amount of this compound solid to a sealed vial containing a known volume of the test solvent (e.g., 10 mL of deionized water). Causality: Adding excess solid ensures that an equilibrium is reached where the solution is saturated.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Filtration: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids. Causality: This step is critical to ensure that only the dissolved analyte is being measured.

-

Quantification (HPLC-RI):

-

Instrument: HPLC system with a Refractive Index (RI) detector. Causality: An RI detector is ideal for carbohydrates and other molecules that lack a strong UV chromophore.

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).

-

Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄). Causality: The acidic mobile phase helps keep the lactone ring closed and suppresses the ionization of any hydrolyzed acid form, leading to a single, sharp peak.

-

Analysis: Inject the calibration standards to generate a calibration curve (peak area vs. concentration). Inject the filtered sample and determine its concentration by interpolating its peak area on the calibration curve.

-

-

Calculation: Report the determined concentration as the solubility in mg/mL or mol/L.

Hydrolytic Stability: The Nexus of Temperature and Solubility

The most relevant aspect of this compound's stability in formulation and biological systems is its susceptibility to hydrolysis. This reaction is an equilibrium between the cyclic lactone and the open-chain hydroxy acid, L-Mannonic acid.

Caption: Equilibrium between lactone and its hydroxy acid.

This equilibrium is dynamic and highly dependent on environmental conditions:

-

Effect of pH:

-

Acidic Conditions (pH < 4): The equilibrium favors the stable lactone form. The hydrolysis rate is relatively slow.[11]

-

Neutral Conditions (pH ≈ 7): Spontaneous hydrolysis occurs, and a significant equilibrium concentration of both the lactone and the open-chain acid exists.[10]

-